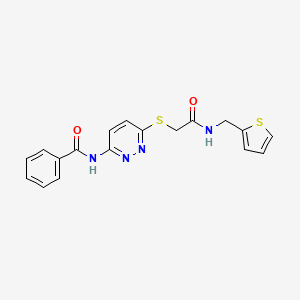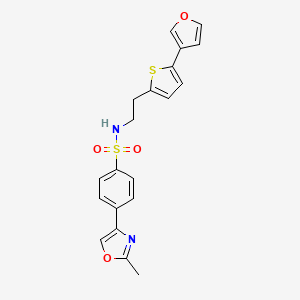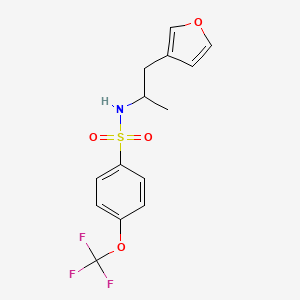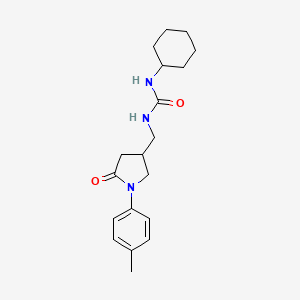
5-bromo-N-(3-(pyridin-2-yloxy)benzyl)furan-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-N-(3-(pyridin-2-yloxy)benzyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides It features a bromine atom at the 5-position of the furan ring, a benzyl group substituted with a pyridin-2-yloxy moiety, and a carboxamide functional group
作用机制
Target of Action
Similar compounds have been known to target serine/threonine-protein kinases , which play a crucial role in various cellular processes such as neuronal proliferation, differentiation, migration, and programmed cell death .
Mode of Action
It’s worth noting that compounds with similar structures are often involved in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The sm cross-coupling reactions, which this compound might be involved in, are known to affect various biochemical pathways by enabling the formation of carbon-carbon bonds . This can lead to the synthesis of complex organic molecules, potentially affecting multiple biochemical pathways.
Pharmacokinetics
It’s important to note that the stability and reactivity of similar compounds can be influenced by factors such as the presence of certain functional groups and the ph of the environment .
Result of Action
Similar compounds have been known to exhibit various biological activities, such as antibacterial, antitumor, and anti-inflammatory effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the rate of reactions involving this compound can be affected by the pH of the environment . Additionally, the presence of other compounds, such as palladium catalysts, can influence the compound’s participation in SM cross-coupling reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(3-(pyridin-2-yloxy)benzyl)furan-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Bromination: Introduction of a bromine atom at the 5-position of the furan ring using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Formation of the Benzyl Intermediate: Reaction of 3-(pyridin-2-yloxy)benzyl chloride with an appropriate base to form the benzyl intermediate.
Coupling Reaction: Coupling the brominated furan with the benzyl intermediate under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.
Amidation: Conversion of the resulting intermediate to the carboxamide using an amide coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for bromination and coupling reactions, as well as advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
5-bromo-N-(3-(pyridin-2-yloxy)benzyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carboxamide group can be reduced to the corresponding amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
科学研究应用
5-bromo-N-(3-(pyridin-2-yloxy)benzyl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Materials Science: It may be used in the development of new materials with specific electronic or optical properties.
相似化合物的比较
Similar Compounds
5-bromo-N-(3-(pyridin-2-yloxy)benzyl)furan-2-carboxamide: can be compared with other furan carboxamides and pyridin-2-yloxy derivatives.
N-(pyridin-2-yl)amides: These compounds share the pyridin-2-yloxy moiety and can exhibit similar biological activities.
3-bromoimidazo[1,2-a]pyridines: These compounds have a similar bromine substitution and can be used in similar chemical reactions.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound for research and development in multiple scientific fields.
属性
IUPAC Name |
5-bromo-N-[(3-pyridin-2-yloxyphenyl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O3/c18-15-8-7-14(23-15)17(21)20-11-12-4-3-5-13(10-12)22-16-6-1-2-9-19-16/h1-10H,11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLOJYSNGITTYPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=CC(=C2)CNC(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B3016857.png)
![3,5-dimethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B3016858.png)

![Tert-butyl 2-(6-bromopyridine-3-carbonyl)-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B3016860.png)


![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-carbamoylphenyl)oxalamide](/img/structure/B3016864.png)


![6-Aminobenzo[d][1,3]dioxole-5-thiol](/img/structure/B3016867.png)

